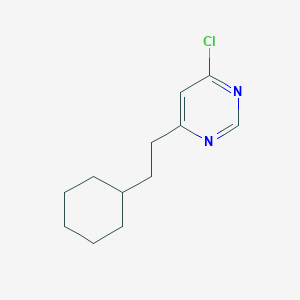

4-Chloro-6-(2-cyclohexylethyl)pyrimidine

Description

4-Chloro-6-(2-cyclohexylethyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at the 4-position and a 2-cyclohexylethyl group at the 6-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their ability to mimic nucleobases and interact with biological targets .

Properties

IUPAC Name |

4-chloro-6-(2-cyclohexylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKXAUGGYSZTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(2-cyclohexylethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a cyclohexylethyl side chain, providing it with distinct pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrimidine ring with a chlorine atom at the 4-position and a cyclohexylethyl group at the 6-position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, it may interfere with kinases involved in cell signaling pathways.

- Receptor Binding : Research indicates that this compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

- Cell Cycle Regulation : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound can inhibit cell proliferation, with IC50 values indicating effective cytotoxicity. For example, in MCF-7 breast cancer cells, the IC50 was found to be approximately 25 μM.

- Animal Models : In vivo studies using tumor-bearing mice revealed that administration of this compound significantly reduced tumor growth compared to control groups, highlighting its therapeutic potential against cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogens : Tests against common bacterial strains demonstrated that this compound exhibits inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC of 0.05 mg/mL.

Research Applications

The biological activities of this compound suggest several research applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for potential use in developing new anticancer and antimicrobial agents. |

| Pharmacology | Studied for its effects on enzyme inhibition and receptor modulation. |

| Chemical Biology | Used as a tool compound to explore biological pathways and mechanisms. |

Case Studies

Several case studies have highlighted the effectiveness of this compound in various contexts:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the compound's effects on different cancer cell lines, demonstrating significant apoptosis induction and cell cycle arrest.

- Antimicrobial Efficacy : Research conducted at a university laboratory showed promising results against resistant bacterial strains, suggesting a potential role in treating infections where traditional antibiotics fail.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-cyclohexylethyl group confers distinct lipophilicity and steric bulk compared to other substituents. Key analogs and their properties are summarized below:

Key Observations:

- Steric Effects : The branched cyclohexylethyl chain may hinder interactions with flat binding pockets but enhance selectivity for hydrophobic targets.

Critical Comparison of Key Analogs

Reactivity and Functionalization Potential

Pharmacokinetic Profiles

- Methoxyphenyl Derivatives : Moderate solubility in polar solvents; prone to oxidative metabolism .

Preparation Methods

General Synthetic Strategy for 4-Chloropyrimidine Derivatives

The synthesis of 4-chloropyrimidines typically involves:

- Construction of the pyrimidine ring with appropriate substituents at the 2- and 6-positions.

- Introduction of the chlorine atom at the 4-position, often via halogenation or substitution of a hydroxyl or methoxy precursor.

- Use of condensation reactions, cyclization, and halogenation steps under controlled conditions.

Preparation of 4-Chloro-2,6-dimethylpyrimidine: A Model for Synthesis

A well-established method for synthesizing 4-chloro-2,6-dimethylpyrimidine, which can serve as a model for preparing 4-chloro-6-(2-cyclohexylethyl)pyrimidine, involves the following key steps:

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Condensation to form 4-hydroxy-2,6-dimethylpyrimidine | Methyl acetoacetate + acetamidine hydrochloride, KOH in methanol, reflux overnight | 4-Hydroxy-2,6-dimethylpyrimidine (crude) |

| 2 | Purification | Ethyl acetate washing, filtration, drying | Pure 4-hydroxy-2,6-dimethylpyrimidine |

| 3 | Chlorination at 4-position | Phosphorus oxychloride (POCl3) + triethylamine, reflux overnight | 4-Chloro-2,6-dimethylpyrimidine |

| 4 | Workup | Quench in ice-water, adjust pH to 8-9 with KOH, extract with ethyl acetate, dry over Na2SO4, evaporate under reduced pressure | Final 4-chloro-2,6-dimethylpyrimidine |

- Methyl acetoacetate (211 g), potassium hydroxide (138 g), and acetamidine hydrochloride (266 g) were reacted in 2 L methanol.

- The chlorination step uses 500 mL POCl3 added in portions with triethylamine (147 g).

- The reaction temperature was controlled below 10 °C during quenching to prevent decomposition.

- The final yield was approximately 105 g of pure product.

This method is noted for its simplicity, cost-effectiveness, and high productivity.

Preparation of 2-Chloro-4,6-dimethoxypyrimidine: Alternative Route Insights

Another related pyrimidine derivative, 2-chloro-4,6-dimethoxypyrimidine, is synthesized via a three-step process involving salt formation, cyanamide reaction, and condensation:

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| A | Salt forming reaction | Malononitrile (10-13 wt%), methanol (11.5-15.5 wt%), composite solvent (72-77 wt%), HCl gas (0-20 atm), 1-8 h at -25 to 120 °C | Dimethyl propylene diimine dihydrochloride |

| B | Cyanamide reaction | Potassium hydroxide (9-13%), water (87-91%), 50% H2NCN solution (~18.5%), 1-10 h at room temperature | 3-Amino-3-methoxy-N-cyano-2-propylene imine |

| C | Condensation reaction | Catalyst-assisted condensation to form 2-chloro-4,6-dimethoxypyrimidine | Final product as white crystals |

The composite solvent system includes dimethylformamide, dimethylacetamide, dimethyl sulfoxide, 1,4-dioxane, and various hydrocarbons, optimizing solubility and reaction kinetics.

Extrapolation to this compound Preparation

Given the structural similarity, the synthesis of this compound likely follows a similar approach:

- Step 1: Formation of 6-(2-cyclohexylethyl)pyrimidin-4-ol or related intermediate. This could be achieved by condensation of appropriate amidine derivatives with β-ketoesters or nitriles bearing the 2-cyclohexylethyl substituent.

- Step 2: Chlorination at the 4-position using phosphorus oxychloride or thionyl chloride under reflux with a base such as triethylamine to convert the 4-hydroxy group to 4-chloro.

- Step 3: Purification and isolation by aqueous workup, organic extraction, drying, and recrystallization.

This route leverages the established methods for 4-chloropyrimidines, adapting the 6-substituent to the cyclohexylethyl group.

Comparative Data Table of Pyrimidine Preparation Methods

Research Findings and Notes

- The chlorination step using phosphorus oxychloride is critical for high yield and purity; temperature control during quenching prevents decomposition and side reactions.

- Purification via ethyl acetate washing and drying under reduced pressure is effective for removing impurities and isolating crystalline product.

- Use of composite solvents in salt formation and cyanamide reactions enhances solubility and reaction efficiency.

- The substitution at the 6-position with bulky groups like 2-cyclohexylethyl may require optimization of reaction times and temperatures due to steric effects.

- No direct patents or published articles specifically describe this compound synthesis, but the established protocols for similar pyrimidines provide a reliable framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.